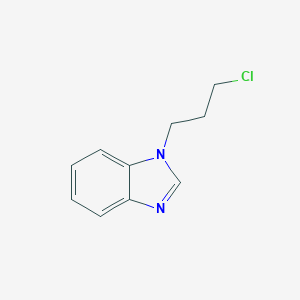

1H-Benzimidazole,1-(3-chloropropyl)-(9CI)

Description

Significance of Benzimidazole (B57391) Scaffolds in Advanced Chemical Research

Benzimidazole, a bicyclic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a structural isostere of naturally occurring nucleotides. researchgate.net This similarity allows benzimidazole derivatives to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities. nih.govnih.gov These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.govnih.govcolab.ws The versatility of the benzimidazole scaffold stems from its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets. nih.gov Its stability and potential for enhanced bioavailability further contribute to its prominence in drug discovery and materials science. colab.ws

Overview of N-Substitution in Heterocyclic Chemistry

N-substitution, the process of adding a substituent to a nitrogen atom within a heterocyclic ring, is a fundamental strategy in synthetic organic chemistry. msu.edulibretexts.org This modification can profoundly influence the physicochemical properties of the parent heterocycle, including its basicity, solubility, and reactivity. libretexts.org In the context of benzimidazoles, N-substitution at the N-1 position is a common approach to generate diverse libraries of compounds with tailored biological activities. researchgate.netnih.gov The nature of the substituent introduced can modulate the electronic environment of the benzimidazole core, thereby fine-tuning its interaction with specific biological targets. rsc.org

Contextualization of Halogenated Alkyl Substituents on Benzimidazole Cores

The Chemical Compound: 1H-Benzimidazole, 1-(3-chloropropyl)-(9CI)

This section focuses specifically on the chemical compound 1H-Benzimidazole, 1-(3-chloropropyl)-(9CI) , a key intermediate in various synthetic pathways.

Chemical Identity

This compound is systematically named 1-(3-chloropropyl)-1H-benzimidazole. It is also recognized by other names such as 1-(3-chloropropyl)benzimidazole.

Below is a table summarizing its key chemical identifiers and properties.

| Identifier | Value |

| IUPAC Name | 1-(3-chloropropyl)-1H-benzimidazole |

| CAS Number | 62780-89-6 |

| Molecular Formula | C₁₀H₁₁ClN₂ |

| Molecular Weight | 194.66 g/mol |

| Appearance | White to slightly beige powder/crystals |

| Melting Point | 119.2 °C google.com |

| Solubility | Sparingly soluble in water guidechem.com |

Synthesis and Formation

The primary method for synthesizing 1-(3-chloropropyl)-1H-benzimidazole involves the N-alkylation of benzimidazole. A common and efficient route utilizes 1-bromo-3-chloropropane (B140262) as the alkylating agent.

In a typical procedure, benzimidazole is reacted with 1-bromo-3-chloropropane in the presence of a base and a phase-transfer catalyst. google.com For example, a reaction can be carried out using sodium hydroxide (B78521) as the base in a mixture of tetrahydrofuran (B95107) and water, with N,N,N-triethylbenzenemethanaminium acting as the phase-transfer catalyst. google.com The reaction mixture is heated to facilitate the substitution, yielding the desired 1-(3-chloropropyl)-1H-benzimidazole. google.com

Another synthetic approach involves the reaction of o-phenylenediamine (B120857) with specific reagents to first form a benzimidazole precursor which is then alkylated. For instance, a method has been described where o-phenylenediamine and ethyl acetoacetate (B1235776) undergo cyclization and rearrangement to form an intermediate, which is then reacted with 1,3-dichloropropane (B93676) to yield the target compound. google.com

Chemical Reactivity and Downstream Applications

The key to the utility of 1-(3-chloropropyl)-1H-benzimidazole lies in the reactivity of the terminal chlorine atom on the propyl chain. This chlorine atom serves as a leaving group in nucleophilic substitution reactions, allowing for the attachment of various functional groups and the construction of more complex molecules.

This reactivity makes it a valuable intermediate in the synthesis of a range of compounds, particularly in the pharmaceutical industry. It is a known precursor in the preparation of certain neuroleptic and antiallergic agents. cymitquimica.comchemicalbook.com For example, it is an intermediate in the synthesis of domperidone, a gastrokinetic and antiemetic agent. google.comgoogle.com The synthesis involves further reaction at the chloropropyl moiety to build the final drug structure.

The versatility of this compound is further highlighted by its use in creating derivatives with potential applications beyond medicine, including in materials science where benzimidazole-based compounds are explored for their unique properties. colab.ws

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropropyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEJMYXQANEOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways

Direct N-Alkylation Approaches

Direct N-alkylation stands as the most common and straightforward method for synthesizing 1-(3-chloropropyl)-1H-benzimidazole and its derivatives. This strategy involves the reaction of a benzimidazole (B57391) precursor with a suitable three-carbon electrophile, leading to the formation of a new carbon-nitrogen bond at one of the imidazole (B134444) nitrogen atoms.

Alkylation of 1H-Benzimidazole Precursors with Halogenated Propanes

The core of this synthetic approach is the reaction between a benzimidazole scaffold and a propane (B168953) chain bearing a leaving group, typically a halogen. The nitrogen atom of the benzimidazole ring acts as a nucleophile, attacking the electrophilic carbon of the propyl chain and displacing the halide.

1-Bromo-3-chloropropane (B140262) is a frequently employed alkylating agent for this transformation. google.comrsc.org Its utility stems from the differential reactivity of the bromine and chlorine atoms. Bromine is a better leaving group than chlorine, allowing for a more selective initial reaction at the carbon bearing the bromine atom. This leaves the chloro- group intact on the propyl chain for potential further functionalization.

In a typical procedure, a benzimidazole derivative, such as 2-methylthio-1H-benzimidazole, can be reacted with 1-bromo-3-chloropropane to yield the desired 1-(3-chloropropyl) product. google.com Similarly, 1,3-dibromopropane (B121459) can also be used; however, its symmetrical nature can potentially lead to double alkylation or the formation of cyclized byproducts, as seen in the reaction with 1H-benzo[d]imidazole-2(3H)-thione which yields a thiazino[3,2-a]benzimidazole derivative rather than the simple alkylated product. nih.gov The choice between these reagents often depends on the desired final product and the need for a terminal chloro- group.

Table 1: Examples of Alkylation using Halogenated Propanes

| Benzimidazole Precursor | Alkylating Agent | Product | Reference |

|---|---|---|---|

| 2-Methylthio-1H-benzimidazole | 1-Bromo-3-chloropropane | 1-(3-Chloropropyl)-2-(methylthio)-1H-benzimidazole | google.com |

| Secondary Amines (general) | 1-Bromo-3-chloropropane | N-(3-chloropropyl) amines | rsc.org |

The N-alkylation of benzimidazole requires a base to deprotonate the N-H group of the imidazole ring, thereby increasing its nucleophilicity. The resulting benzimidazolide (B1237168) anion is a much more potent nucleophile than the neutral benzimidazole.

Commonly used bases include potassium carbonate (K₂CO₃) and potassium hydroxide (B78521) (KOH). nih.govnih.govgoogle.comnih.gov Potassium carbonate is a moderately strong base, often used in polar aprotic solvents like acetonitrile (B52724), and is effective for the N-alkylation of various benzimidazole derivatives. nih.gov Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide are also employed, sometimes in aqueous or biphasic systems, to facilitate the reaction. google.comlookchem.com The choice of base can influence reaction rates and, in some cases, selectivity. For instance, in the synthesis of N-phenacylbenzimidazoles, powdered KOH in acetone (B3395972) proved effective. lookchem.com

Table 2: Bases Used in N-Alkylation of Benzimidazoles

| Base | Typical Application | Reference |

|---|---|---|

| Potassium Carbonate (K₂CO₃) | General N-alkylation of benzimidazoles with alkyl halides in acetonitrile. | nih.gov |

| Potassium Hydroxide (KOH) | Synthesis of N-substituted benzimidazoles. | google.comlookchem.com |

| Sodium Hydroxide (NaOH) | Biphasic alkylation of 2-substituted benzimidazoles. | google.com |

The selection of a suitable solvent is crucial for the success of the N-alkylation reaction. The solvent must be able to dissolve the benzimidazole precursor, the base, and the alkylating agent to a sufficient extent. Polar aprotic solvents are generally preferred.

Acetonitrile (CH₃CN) is a widely used solvent for these reactions, often in combination with bases like potassium carbonate or cesium carbonate. rsc.orgnih.gov It provides a good medium for the Sₙ2 reaction to occur. N,N-Dimethylformamide (DMF) is another common choice, particularly for reactions that may be sluggish and require higher temperatures. nih.gov However, there is a growing trend to replace DMF with more environmentally benign solvents like acetonitrile or tetrahydrofuran (B95107) (THF). luxembourg-bio.com Some procedures also utilize biphasic systems, such as tetrahydrofuran/water, especially when using strong inorganic bases like NaOH, often in the presence of a phase-transfer catalyst. google.com More sustainable methods have also been developed using an alkaline water-sodium dodecyl sulphate (SDS) system, which can enhance reaction rates by mitigating solubility issues. lookchem.comresearchgate.net

Regioselective Considerations in N-Alkylation of Unsymmetrical Benzimidazoles

When the benzimidazole ring is unsymmetrically substituted (e.g., at the 4-, 5-, 6-, or 7-position), alkylation can potentially occur at either the N-1 or N-3 position, leading to a mixture of regioisomers. The distribution of these isomers is influenced by both steric and electronic factors of the substituents on the benzene (B151609) ring, as well as the reaction conditions. beilstein-journals.org

For example, the N-alkylation of 3-(2-aminophenyl)-6-methoxyquinazolin-4(3H)-one resulted in two nonseparable regioisomers. nih.gov Generally, electronic effects play a significant role; electron-withdrawing groups on the benzimidazole ring can influence the acidity of the N-H protons and the nucleophilicity of the corresponding conjugate base, thereby directing the incoming alkyl group. beilstein-journals.orgbeilstein-journals.org Steric hindrance near one of the nitrogen atoms can also direct the alkylating agent to the more accessible nitrogen. beilstein-journals.org While specific studies on the regioselectivity of 1-(3-chloropropyl) addition to various substituted benzimidazoles are not extensively detailed, the principles observed in the alkylation of related heterocycles like indazoles suggest that careful selection of substituents and reaction conditions is necessary to achieve high regioselectivity. beilstein-journals.orgbeilstein-journals.org

One-Pot Multicomponent Reactions for Benzimidazole Formation and N-Alkylation

To improve efficiency and reduce the number of synthetic steps, one-pot multicomponent reactions have been developed. These strategies aim to construct the benzimidazole ring and perform the N-alkylation in a single reaction vessel. One common approach involves the condensation of an o-phenylenediamine (B120857) with an aldehyde to form the benzimidazole core, which can then be alkylated in situ. doi.orgorganic-chemistry.org

More advanced one-pot procedures combine the formation of the benzimidazole ring with subsequent functionalization. For instance, a copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) has been used to synthesize benzimidazoles. organic-chemistry.org While a direct one-pot synthesis that includes the subsequent alkylation with 1-bromo-3-chloropropane is less commonly reported, related multi-step one-pot syntheses for N-alkylated benzimidazole derivatives exist. An example is the copper-catalyzed one-pot protocol for synthesizing N-alkyl benzimidazoquinazolinones from 3-(2-aminophenyl)quinazolin-4(3H)-one and aliphatic bromides. nih.gov These methods highlight a strategic direction in synthetic chemistry towards more streamlined and efficient processes for generating complex molecules like 1-(3-chloropropyl)-1H-benzimidazole and its analogs. beilstein-journals.orgrsc.org

Synthetic Strategies and Catalytic Innovations for 1H-Benzimidazole, 1-(3-chloropropyl)-

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities. The specific compound, 1H-Benzimidazole, 1-(3-chloropropyl)-, serves as a key intermediate, where the introduction and subsequent modification of the 3-chloropropyl chain, alongside transformations of the benzimidazole core, are crucial for developing novel functional molecules. This article delves into the synthetic methodologies focusing on post-synthesis derivatization and the catalytic advancements that enable efficient and environmentally benign production of the core benzimidazole structure.

Advanced Structural Elucidation and Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule. For 1-(3-chloropropyl)-1H-benzimidazol-2(3H)-one, with a molecular formula of C₁₀H₁₁ClN₂O, the theoretical exact mass can be calculated. Public databases list the computed exact mass as 210.0559907 Da. nih.gov An experimental HRMS analysis would be expected to yield a value extremely close to this theoretical mass, confirming the elemental composition.

Table 1: Theoretical Mass Data for 1-(3-chloropropyl)-1H-benzimidazol-2(3H)-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClN₂O |

| Molecular Weight | 210.66 g/mol |

| Exact Mass | 210.0559907 Da |

| Monoisotopic Mass | 210.0559907 Da |

This data is computationally derived and sourced from PubChem. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique suitable for polar molecules like 1-(3-chloropropyl)-1H-benzimidazol-2(3H)-one. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. For the target compound, this would correspond to an m/z value of approximately 211.063. The presence of the chlorine atom would also result in a characteristic isotopic pattern, with a peak at [M+2+H]⁺ (m/z ≈ 213.060) having an intensity of about one-third of the [M+H]⁺ peak, confirming the presence of a single chlorine atom.

Fragmentation Pattern Analysis for Structural Insights

Loss of the chloropropyl side chain: Cleavage of the N-C bond connecting the side chain to the benzimidazole (B57391) ring.

Cleavage within the propyl chain: Fragmentation at different points along the C-C bonds of the propyl group.

Loss of HCl: Elimination of a molecule of hydrogen chloride from the parent ion.

These fragmentation patterns are characteristic of N-alkylated benzimidazole derivatives and provide conclusive evidence for the structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Benzimidazole and its derivatives are known to exhibit characteristic absorption bands in the UV region. A study on the analysis of Domperidone and its impurities, including 1-(3-chloropropyl)-1H-benzimidazol-2(3H)-one, utilized a detection wavelength of 285 nm, suggesting that the compound has significant absorbance at or near this wavelength. This absorption is attributed to the π → π* electronic transitions within the aromatic benzimidazole core.

Table 2: UV-Vis Spectroscopic Data

| Compound | Detection Wavelength (nm) |

|---|

| 1-(3-chloropropyl)-1H-benzimidazol-2(3H)-one | 285 |

This data is based on the analytical method developed for the estimation of impurities in Domperidone.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and conformation.

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

To date, the single-crystal X-ray structure of 1-(3-chloropropyl)-1H-benzimidazol-2(3H)-one has not been reported in publicly accessible crystallographic databases. However, several chemical suppliers describe the compound as a crystalline solid or powder, indicating its suitability for crystallographic analysis. sigmaaldrich.com A successful SC-XRD analysis would provide unambiguous confirmation of its molecular structure, including the planarity of the benzimidazolone ring system and the conformation of the 3-chloropropyl side chain. This analysis would yield precise atomic coordinates, from which all geometric parameters of the molecule could be determined.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. By employing functionals that approximate the exchange-correlation energy, DFT can provide highly accurate results for molecular properties, often with a computational cost lower than other high-level methods. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such studies on heterocyclic systems. irjweb.com

The first step in most computational analyses is geometry optimization. This process systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest possible energy, known as the ground state geometry. For 1H-Benzimidazole, 1-(3-chloropropyl)-, this calculation would predict the precise bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional conformation. The resulting structure would feature the planar benzimidazole (B57391) ring system with the flexible 3-chloropropyl group attached to one of the nitrogen atoms. The optimization process accounts for steric and electronic effects to determine the preferred orientation of the alkyl chain relative to the aromatic ring.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com

HOMO : Represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack.

LUMO : Represents the orbital to which an electron is most likely to be accepted, indicating sites susceptible to nucleophilic attack. irjweb.com

The energy difference between these two orbitals, the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and less stable. irjweb.comresearchgate.net For a related imidazole (B134444) derivative, a HOMO-LUMO gap of 4.4871 eV was calculated, suggesting significant stability. irjweb.com The visualization of HOMO and LUMO orbitals reveals their spatial distribution, showing that for benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring, while the LUMO may be distributed across the ring and substituent groups.

Table 1: Illustrative Frontier Orbital Energies

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2967 irjweb.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8096 irjweb.com |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.4871 irjweb.com |

Note: Values are from a study on a related imidazole derivative and are for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying the reactive sites for electrophilic and nucleophilic interactions. nih.gov The map uses a color scale to denote different potential values:

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. In 1H-Benzimidazole, 1-(3-chloropropyl)-, these sites would be expected around the electronegative nitrogen atoms of the imidazole ring and the chlorine atom. nih.gov

Blue : Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms. nih.gov

Green : Represents areas of neutral or near-zero potential. nih.gov

The MEP map provides a clear, qualitative picture of the molecule's charge landscape, complementing the quantitative data from charge analysis.

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within the molecule. irjweb.com This analysis provides a quantitative measure of the electron distribution predicted by the DFT calculation. The results reveal how electrons are shared among the atoms, reflecting the effects of electronegativity and resonance. For 1H-Benzimidazole, 1-(3-chloropropyl)-, it would be expected that the nitrogen and chlorine atoms carry significant negative Mulliken charges, while the carbon atoms of the benzimidazole ring would have varied charges due to the influence of the fused ring and heteroatoms. The hydrogen atoms would carry positive charges. This detailed charge distribution is fundamental to understanding the molecule's dipole moment and intermolecular interactions.

Table 2: Hypothetical Mulliken Atomic Charges

| Atom | Expected Charge (a.u.) | Rationale |

|---|---|---|

| N (imidazole) | Negative | High electronegativity |

| Cl (propyl) | Negative | High electronegativity |

| C (aromatic) | Variable (Slightly +/-) | Influenced by adjacent heteroatoms and ring structure |

| H (aromatic/alkyl) | Positive | Lower electronegativity |

Note: This table is illustrative, based on general chemical principles. Actual values require specific calculation.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. These calculated spectra can be compared with experimental data to confirm the structure of the synthesized compound. Each calculated frequency corresponds to a specific molecular motion, such as the N-H bend, C-H stretch, C=N stretch of the imidazole ring, aromatic C-C stretching, and vibrations of the chloropropyl chain. This correlation is a powerful method for structural verification.

Predicting Nuclear Magnetic Resonance (NMR) spectra is another significant application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable technique for calculating the ¹H and ¹³C NMR chemical shifts. nih.gov This theoretical approach is particularly useful for assigning the signals in an experimental spectrum to specific atoms in the molecule, which can be challenging in complex heterocyclic systems. nih.govresearchgate.net For 1H-Benzimidazole, 1-(3-chloropropyl)-, GIAO calculations would provide predicted chemical shifts for each unique hydrogen and carbon atom. These predictions help in the unambiguous assignment of the aromatic protons, the protons on the propyl chain (CH₂-N, CH₂-CH₂-Cl, and CH₂-Cl), and the distinct carbon atoms in the benzimidazole core and the alkyl sidechain. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 1H-Benzimidazole, 1-(3-chloropropyl)- |

| Benomyl |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. It translates the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of bonds, lone pairs, and core orbitals, offering a chemically intuitive understanding of the wavefunction.

Assessment of Electron Delocalization and Hyperconjugation

NBO analysis is particularly adept at quantifying electron delocalization effects, such as hyperconjugation. This is achieved by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, measured as stabilization energies, indicates the degree of electron delocalization from a Lewis-type structure.

Characterization of Intramolecular Interactions

Beyond hyperconjugation, NBO analysis can characterize a range of other intramolecular interactions, including hydrogen bonds and steric repulsions. For 1H-Benzimidazole, 1-(3-chloropropyl)-, potential intramolecular hydrogen bonds could exist, for example, between the chlorine atom and a hydrogen atom on the benzimidazole ring, depending on the conformational flexibility of the chloropropyl chain. NBO analysis would identify such an interaction by the presence of a donor-acceptor relationship between the chlorine lone pair and the antibonding orbital of the C-H bond.

Theoretical investigations on other benzimidazole derivatives have successfully used NBO analysis to confirm the presence and nature of various intramolecular hydrogen bonds. researchgate.netsciencepublishinggroup.com These studies demonstrate the utility of NBO in elucidating the subtle forces that govern molecular conformation and stability. researchgate.netsciencepublishinggroup.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes, flexibility, and intermolecular interactions.

For 1H-Benzimidazole, 1-(3-chloropropyl)-, an MD simulation would reveal the dynamic nature of the chloropropyl chain and its interaction with the benzimidazole ring system. It would allow for the exploration of the conformational landscape, identifying the most stable and frequently accessed geometries of the molecule. Such simulations are crucial for understanding how the molecule might interact with other molecules or biological targets.

While specific MD simulation studies on 1H-Benzimidazole, 1-(3-chloropropyl)- were not found, research on other benzimidazole derivatives highlights the power of this technique. researchgate.netnih.govrsc.orgfigshare.com For example, MD simulations have been used to study the stability of benzimidazole derivatives when bound to proteins, providing insights into their potential as therapeutic agents. researchgate.netnih.govrsc.orgfigshare.com These studies typically analyze parameters like root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time. nih.gov

Theoretical Studies on Stability and Energetic Properties

Theoretical calculations are instrumental in determining the stability and energetic properties of molecules. Methods like Density Functional Theory (DFT) are commonly employed to calculate properties such as the total energy, heat of formation, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability.

A theoretical study on 1H-Benzimidazole, 1-(3-chloropropyl)- would involve optimizing its geometry to find the lowest energy conformation and then calculating its fundamental energetic properties. The stability of different conformers, arising from the rotation around the single bonds in the chloropropyl chain, could also be compared.

Reactivity and Mechanistic Organic Chemistry

Reactivity of the Benzimidazole (B57391) Heterocycle

The benzimidazole ring system is an aromatic, 10π electron heterocycle, resulting from the fusion of a benzene (B151609) ring with the 4,5-positions of an imidazole (B134444) ring. chemicalbook.com This fusion imparts a unique reactivity to the molecule. The benzimidazole nucleus possesses both acidic and basic properties. The N-H proton is weakly acidic, while the pyridine-like nitrogen atom at position 3 is basic. ijdrt.comresearchgate.net

Electrophilic Aromatic Substitution Reactions

The benzene portion of the benzimidazole ring is susceptible to electrophilic aromatic substitution. Theoretical calculations indicate that positions 4, 5, 6, and 7 are π-excessive, making them the preferred sites for electrophilic attack. chemicalbook.com Nitration is a classic example of such a reaction, typically introducing a nitro group onto the benzene ring. researchgate.net The specific position of substitution can be influenced by the reaction conditions and the presence of substituents on the benzimidazole ring.

A study on substituted pyrido[1,2-a]benzimidazoles demonstrated that electrophilic substitution can occur at the C(8) atom of the heterocyclic system. researchgate.net The regioselectivity of these reactions is often controlled by the frontier electron density in the substrate molecule. researchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Benzimidazoles

| Reaction Type | Reagent | Position of Substitution | Reference |

| Nitration | HNO₃/H₂SO₄ | Benzene ring (positions 4, 5, 6, or 7) | researchgate.net |

| Halogenation | Halogenating agent | C(8) in pyrido[1,2-a]benzimidazoles | researchgate.net |

Nucleophilic Reactions at the Imidazole Nitrogen

The imidazole part of the benzimidazole ring contains two nitrogen atoms with different properties. The nitrogen at position 1 (N1) is of the pyrrole (B145914) type and is π-excessive, while the nitrogen at position 3 (N3) is of the pyridine (B92270) type and is π-deficient. chemicalbook.com This difference in electron density dictates the nucleophilic character of the nitrogen atoms.

Alkylation, such as the introduction of the 3-chloropropyl group to form the title compound, is a prime example of a nucleophilic reaction at the imidazole nitrogen. Benzimidazole can be efficiently alkylated with alkyl halides to form 1-alkylbenzimidazoles. chemicalbook.com Under more vigorous conditions, 1,3-dialkylbenzimidazolium halides can be formed. chemicalbook.com The nucleophilicity of benzimidazoles has been studied, and they are found to be less nucleophilic than other amines like DMAP and DABCO. rsc.orgresearchgate.net This reduced nucleophilicity is attributed to higher reorganization energies for reactions with electrophiles. rsc.orgresearchgate.net

Oxidative Transformations of the Benzimidazole Core

The benzimidazole core can undergo oxidative transformations under various conditions. ijdrt.com Common oxidizing agents used for this purpose include hydrogen peroxide, lead oxide, lead tetraacetate, and chromic acid. ijdrt.com

One significant oxidative reaction is the oxidative condensation used in the synthesis of 2-substituted benzimidazoles. This typically involves the reaction of an o-phenylenediamine (B120857) with an aldehyde in the presence of an oxidant. nih.govnih.gov The oxidant is crucial for an efficient reaction, as its absence can lead to the formation of 1,2-disubstituted derivatives through a competing redox process. nih.gov

In a specific example related to the synthesis of a precursor to 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole is oxidized using a 30% aqueous solution of hydrogen peroxide in acetic acid. google.com

Imidazole Ring Cleavage Reactions

Under certain conditions, the imidazole ring of the benzimidazole system can undergo cleavage. One documented method is the Bamberger cleavage, which has been studied for imidazole and histidine derivatives using diethyl pyrocarbonate in an aqueous solution. acs.org

Ring-opening of the benzimidazole structure has also been observed during benzylation reactions. In the synthesis of a potential antiplatelet agent, the benzylation of benzimidazole not only yielded the expected 1-benzylation product but also a ring-opened product resulting from 1,3-dibenzylation. researchgate.net Furthermore, treatment of imidazoles with benzoyl chloride in a two-phase mixture with aqueous sodium hydroxide (B78521) can lead to cleavage of the imidazole ring. youtube.com

Reactivity of the 3-Chloropropyl Substituent

The 1-(3-chloropropyl) group attached to the benzimidazole ring introduces a reactive site for nucleophilic substitution, characteristic of alkyl halides.

Nucleophilic Substitution Reactions

The chlorine atom on the propyl chain is a good leaving group, making the terminal carbon atom susceptible to attack by nucleophiles. cymitquimica.com This reactivity allows for the facile introduction of various functional groups at this position, making 1-(3-chloropropyl)-1H-benzimidazole a valuable intermediate in the synthesis of more complex molecules. cymitquimica.com

For instance, 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, a related compound, is used in the preparation of neuroleptic and antiallergic agents through nucleophilic substitution at the chloropropyl chain. cymitquimica.com The reaction of 1-bromo-3-chloropropane (B140262) with 2-methylthio-1H-benzimidazole in the presence of sodium hydroxide demonstrates a typical nucleophilic substitution to form 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole. google.com

Table 2: Examples of Nucleophilic Substitution on the 3-Halopropyl Chain

| Starting Material | Nucleophile/Reagent | Product | Reference |

| 1-Bromo-3-chloropropane | 2-Methylthio-1H-benzimidazole / NaOH | 1-(3-Chloropropyl)-2-(methylthio)-1H-benzimidazole | google.com |

| 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | Various nucleophiles | Neuroleptic and antiallergic agents | cymitquimica.com |

Intramolecular Cyclization Pathways

The primary intramolecular reaction of 1H-Benzimidazole, 1-(3-chloropropyl)- is a cyclization to form a new heterocyclic ring system. This process involves the nucleophilic attack of the N3 nitrogen of the benzimidazole ring onto the terminal carbon of the chloropropyl chain, displacing the chloride ion. This intramolecular SN2 reaction leads to the formation of a six-membered ring fused to the benzimidazole core.

The facility of this cyclization is influenced by several factors, including the nature of the solvent and the presence of a base. In many cases, the reaction proceeds smoothly upon heating in a suitable solvent. The resulting tricyclic product is a quaternary ammonium (B1175870) salt.

Studies on analogous N-(omega-haloalkyl)-amino acid derivatives have shown that intramolecular cyclization is a feasible and often high-yielding process. For instance, the treatment of N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate with a strong base like lithium bis(trimethylsilyl)amine readily induces cyclization. researchgate.net While the substrate and conditions differ, this highlights the general propensity for intramolecular substitution in molecules containing both a nucleophilic nitrogen and a haloalkyl chain.

The general reaction can be depicted as follows:

Table 1: Factors Influencing Intramolecular Cyclization

| Factor | Influence on Cyclization | Rationale |

| Solvent Polarity | Generally Favored by Polar Aprotic Solvents | Stabilizes the charged transition state and the resulting quaternary ammonium salt. |

| Base | Can Accelerate the Reaction | Deprotonation of the benzimidazole NH can increase the nucleophilicity of the N3 nitrogen. |

| Temperature | Increased Temperature Often Increases Rate | Provides the necessary activation energy for the SN2 reaction. |

| Leaving Group | Better Leaving Groups Increase Rate | The rate of substitution is dependent on the ability of the leaving group to depart (I > Br > Cl). cymitquimica.com |

Elimination Reactions

In competition with intramolecular cyclization, 1H-Benzimidazole, 1-(3-chloropropyl)- can also undergo elimination reactions. masterorganicchemistry.com This typically involves the removal of a proton from the carbon adjacent to the chlorine atom (the β-carbon) by a base, leading to the formation of an alkene. This process is an E2 elimination reaction.

The product of this elimination would be 1-(prop-2-en-1-yl)-1H-benzimidazole. The propensity for elimination versus substitution is a classic conundrum in organic chemistry and is influenced by several factors. rsc.orgacs.orglibretexts.org

Table 2: Factors Favoring Elimination over Substitution

| Factor | Influence on Reaction Pathway | Rationale |

| Base Strength | Strong, Sterically Hindered Bases | Favors proton abstraction over nucleophilic attack at the sterically accessible β-proton. |

| Solvent | Less Polar Solvents | Disfavors the formation of charged intermediates or transition states typical of SN1/SN2 reactions. |

| Temperature | High Temperatures | Elimination reactions often have a higher activation energy but are entropically favored over substitution. youtube.com |

Investigation of Reaction Mechanisms

A detailed understanding of the reaction mechanisms for the intramolecular reactions of 1H-Benzimidazole, 1-(3-chloropropyl)- requires consideration of the transition states and the kinetic and thermodynamic parameters of each pathway.

Transition State Analysis

Intramolecular Cyclization (SN2 Pathway):

The transition state for the intramolecular SN2 cyclization involves the simultaneous formation of the new N-C bond and the breaking of the C-Cl bond. Computational studies on similar intramolecular reactions are crucial for elucidating the geometry and energy of these transition states. mcmaster.cae3s-conferences.org The geometry of the transition state is expected to resemble a trigonal bipyramidal arrangement at the carbon undergoing substitution. The benzimidazole nitrogen and the chlorine atom would occupy the apical positions.

The energy of this transition state is a key determinant of the reaction rate. Factors that stabilize this transition state, such as polar solvents, will accelerate the cyclization.

Elimination (E2 Pathway):

The E2 transition state involves the base, the β-hydrogen, the two carbons of the forming double bond, and the leaving group all in a coplanar arrangement. libretexts.org For the elimination to occur, the C-H and C-Cl bonds must be anti-periplanar to each other. This conformational requirement can influence the rate of elimination.

Kinetic and Thermodynamic Considerations

The competition between intramolecular cyclization and elimination is governed by the relative rates of the two reactions, which are in turn determined by their activation energies (a kinetic factor) and the relative stability of the products (a thermodynamic factor).

Kinetic Control:

Under conditions of kinetic control (typically lower temperatures and shorter reaction times), the product that is formed faster will predominate. The rate of the SN2 cyclization is dependent on the concentration of the substrate and is facilitated by good leaving groups and polar aprotic solvents. ncert.nic.in The rate of the E2 elimination is dependent on the concentration of both the substrate and the base and is favored by strong, sterically hindered bases. libretexts.org

Kinetic studies on the reduction of alkyl halides have provided valuable data on the relative rates of substitution reactions. acs.org While not directly on this system, these studies offer a framework for understanding the factors that govern the rates of such transformations.

Thermodynamic Control:

Under conditions of thermodynamic control (typically higher temperatures and longer reaction times), the more stable product will be the major product. The thermodynamic stability of the cyclic quaternary ammonium salt versus the elimination product, 1-(prop-2-en-1-yl)-1H-benzimidazole, will determine the final product distribution. The formation of heterocyclic amines is often a thermodynamically favorable process. nih.gov

The relative thermodynamic stabilities can be estimated through computational methods, which calculate the Gibbs free energy of each species. mdpi.com

No Publicly Available Research Found on the Coordination Chemistry of 1-(3-Chloropropyl)-1H-benzimidazole

Despite a thorough search of available scientific literature and chemical databases, no specific information could be found on the coordination chemistry of the compound 1H-Benzimidazole, 1-(3-chloropropyl)-(9CI) . The requested detailed analysis of its ligand properties, synthesis of metal complexes, and structural characterization of these compounds cannot be provided at this time due to a lack of published research on this specific molecule.

Extensive searches for the coordination behavior of 1-(3-chloropropyl)-1H-benzimidazole with various transition metals, including iron, nickel, copper, zinc, cadmium, ruthenium, and silver, did not yield any relevant results. Consequently, details regarding its denticity, the influence of the chloropropyl substituent on its coordination modes, stoichiometric requirements for complex formation, and the structural features of any potential metal complexes remain undetermined within the public domain of scientific research.

It is important to distinguish the requested compound from a similarly named but structurally different molecule, 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS No. 62780-89-6), for which some information is available. However, this latter compound possesses a carbonyl group at the 2-position of the benzimidazole ring, which significantly alters its electronic and steric properties, and thus its potential behavior as a ligand in coordination chemistry.

There was also a brief mention of an isomeric compound, 2-(3-chloropropyl)-1H-benzimidazole (CAS No. 127855-54-3), in which the chloropropyl group is attached to the 2-position of the benzimidazole ring. Again, this is a distinct chemical entity, and information regarding its coordination chemistry cannot be extrapolated to the 1-substituted isomer requested.

The absence of information prevents the creation of the detailed article as outlined, including the generation of data tables on its coordination compounds. Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the coordination chemistry of 1-(3-chloropropyl)-1H-benzimidazole.

Coordination Chemistry and Metal Complex Formation

Structural Characterization of Coordination Compounds

Elemental Analysis and Metal Content Determination

Elemental analysis is a fundamental technique used to confirm the stoichiometry of newly synthesized metal complexes. It provides the percentage composition of elements like carbon (C), hydrogen (H), and nitrogen (N). Concurrently, the metal content is determined using methods such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS). nih.govnih.gov The experimental percentages are then compared with the calculated theoretical values for the proposed molecular formula to verify the composition of the complex, including the number of ligands, counter-ions, and solvent molecules present. nih.govnih.govresearchgate.net

For instance, in studies of other benzimidazole (B57391) complexes, the close agreement between found and calculated values confirms the proposed structures. nih.govnih.gov

Table 1: Illustrative Elemental Analysis Data for Analogous Benzimidazole Metal Complexes

| Complex Formula | Element | Calculated (%) | Found (%) | Source(s) |

| [Mn(C13H9N3O2)2] | C | 58.54 | 58.21 | nih.gov |

| H | 3.40 | 3.32 | nih.gov | |

| N | 15.76 | 15.45 | nih.gov | |

| Mn | 10.30 | 10.02 | nih.gov | |

| [Zn(C13H9N3O2)2] | C | 57.42 | 57.21 | nih.gov |

| H | 3.34 | 3.31 | nih.gov | |

| N | 15.45 | 15.35 | nih.gov | |

| Zn | 12.02 | 12.05 | nih.gov | |

| [Cu(C26H18N4O2)] | Cu | 13.27 | 12.82 | nih.gov |

| [Ni(C26H18N4O2)] | Ni | 12.18 | 11.60 | nih.gov |

Spectroscopic Signatures in Complexes (e.g., IR, UV-Vis, NMR)

Spectroscopic methods are crucial for elucidating the structure of metal complexes and confirming the coordination of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. In the context of benzimidazole complexes, the stretching vibration of the C=N (imine) group is particularly informative. A shift in the ν(C=N) band, typically to a lower wavenumber (frequency) in the complex's spectrum compared to the free ligand, indicates the coordination of the imine nitrogen atom to the metal center. nih.govresearchgate.net The appearance of new bands at lower frequencies can also be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, further confirming complexation. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their electronic structure and geometry. Compared to the free ligand, the spectra of the complexes often show new absorption bands. These can be assigned to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions within the metal center. nih.govrsc.org These new bands are direct evidence of metal-ligand interaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (such as those of Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. researchgate.net Upon complexation, the chemical shifts of the protons and carbons in the ligand, especially those near the coordination site, are altered. For example, the signals of the aromatic protons of the benzimidazole ring typically shift upon coordination. nih.gov The absence of the N-H proton signal in the complex's spectrum can also indicate deprotonation and coordination. nih.gov

Table 2: Illustrative Spectroscopic Data for Analogous Benzimidazole Complexes

| Complex/Ligand | Technique | Key Signature (Free Ligand) (cm⁻¹) | Key Signature (Complex) (cm⁻¹) | Interpretation | Source(s) |

| 2-(1H-benzimidazol-2-yl)-phenol & its Complexes | IR | ν(C=N) at 1631-1639 | ν(C=N) at 1602-1622 | Shift confirms coordination of imine nitrogen. | nih.gov |

| 2-(o-sulfamoylphenyl) benzimidazole & its Complexes | IR | ν(C=N) at 1610 | ν(C=N) at 1531-1562 | Shift confirms coordination of imine nitrogen. | researchgate.net |

| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol & its Complexes | UV-Vis | λₘₐₓ at 294 nm | λₘₐₓ at 339-387 nm | New charge transfer bands upon complexation. | nih.gov |

Magnetic Moment Measurements and Electronic Spectral Analysis

Magnetic susceptibility measurements are performed to determine the magnetic moment of a complex, which provides insight into the number of unpaired electrons on the metal ion and, consequently, its oxidation state and coordination geometry. rsc.orgprimescholars.com For example, a Ni(II) complex with an octahedral geometry is expected to be paramagnetic, while one with a square planar geometry is typically diamagnetic. mdpi.com

Studies on related benzimidazole complexes have used this technique extensively. For instance, Fe(III), Co(II), and Ni(II) complexes of 3-Aminolawsoneoxime were found to be paramagnetic, with magnetic moment values suggesting a tetrahedral geometry. researchgate.net In another study, manganese complexes with benzimidazole-substituted nitronyl nitroxides were analyzed, revealing ferrimagnetic behavior and Curie–Weiss law dependence, which describes the magnetic susceptibility's relationship with temperature. mdpi.com Similarly, rare earth metal complexes with chelating benzimidazole-substituted nitroxides were found to exhibit ferromagnetic coupling. rsc.org

Table 3: Illustrative Magnetic Moment Data for Analogous Metal Complexes

| Complex Type | Metal Ion | Magnetic Moment (μB) | Inferred Geometry | Source(s) |

| Lawsoneoxime Complex | Fe(III) | 5.89 | Tetrahedral | researchgate.net |

| Lawsoneoxime Complex | Co(II) | 4.52 | Tetrahedral | researchgate.net |

| Lawsoneoxime Complex | Ni(II) | 3.75 | Tetrahedral | researchgate.net |

| Schiff Base Complex | Ni(II) | 3.12 | Octahedral | primescholars.com |

Single Crystal X-ray Diffraction for Coordination Geometry

For various benzimidazole complexes, SCXRD has been used to confirm their molecular structures. Findings have revealed diverse coordination environments, including:

Tetrahedral geometry for Co(II) and Zn(II) complexes with a benzimidazole-derived sulfonamide ligand. researchgate.net

Square planar geometry for mononuclear and dinuclear copper(II) complexes. acs.org

Pentacoordinated and hexacoordinated environments in various other systems. rsc.org

Octahedral geometry for Fe(III) and Ni(II) mixed-ligand complexes. rsc.org

X-ray analysis can also reveal how the complex molecules pack in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding and π-π stacking that contribute to the stability of the supramolecular structure. rsc.org

Stability and Reactivity of Metal Complexes

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) is employed to study the thermal stability of metal complexes. nih.govrsc.org The TGA curve plots the change in mass of a sample as a function of increasing temperature. The analysis can reveal the decomposition temperature of the complex and identify the loss of volatile components, such as lattice or coordinated water molecules, at specific temperature ranges. primescholars.com

For example, studies on transition metal complexes of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol showed that the complexes were generally more thermally stable than the free ligand, with decomposition beginning above 250°C. nih.gov Similarly, TGA of a Ni(II) Schiff base complex showed a multi-stage decomposition process, allowing for the interpretation of successive mass loss corresponding to water molecules and the organic ligand. primescholars.com The final residue at high temperatures is typically the most stable metal oxide.

Ligand Exchange Reactions

A ligand exchange, or substitution, reaction involves the replacement of one or more ligands in a coordination complex by other ligands. chemguide.co.uk These reactions are fundamental to the reactivity of metal complexes. For a complex of 1-(3-chloropropyl)-1H-benzimidazole, several types of ligand exchange reactions could be envisaged.

The coordinated benzimidazole ligand itself could be replaced by a different, more strongly coordinating ligand. More commonly, other ligands in the coordination sphere (such as water, halides, or solvent molecules) can be substituted. For example, in aqueous solutions, coordinated water molecules can often be replaced by other ligands like ammonia (B1221849) or chloride ions. chemguide.co.uk The reaction between hexaaquacobalt(II) ions and concentrated hydrochloric acid, where four water molecules are replaced by four chloride ions to form the tetrachlorocobaltate(II) ion, is a classic example of ligand exchange that results in a distinct color change. chemguide.co.uk

Applications in Materials Science and Engineering

Optoelectronic and Photonic Materials

The benzimidazole (B57391) moiety is well-documented for its intriguing photophysical properties. The introduction of a 1-(3-chloropropyl) substituent provides a convenient handle for chemists to incorporate this chromophore into larger systems, thereby enabling the creation of novel optoelectronic and photonic materials.

Benzimidazole derivatives are widely recognized for their utility in the development of fluorescent chemical sensors. While specific studies detailing the direct use of 1H-Benzimidazole, 1-(3-chloropropyl)- as a primary sensing molecule are limited, its role as a key intermediate is crucial. The chloropropyl group allows for straightforward synthetic modifications, enabling the attachment of various binding sites for the selective detection of analytes. For instance, the benzimidazole nitrogen atoms can act as hydrogen bond donors or acceptors, and upon coordination with metal ions, can lead to significant changes in fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). This principle is fundamental to the design of "turn-on" or "turn-off" fluorescent sensors for various metal ions and other species.

| Sensor Application | Detected Analyte | Sensing Mechanism |

| Metal Ion Detection | Various Metal Ions | Chelation-Enhanced Fluorescence (CHEF) |

This table is illustrative of the general applications of benzimidazole-based sensors, for which 1H-Benzimidazole, 1-(3-chloropropyl)- serves as a valuable building block.

Materials with non-linear optical (NLO) properties are essential for various applications in photonics, including optical switching and frequency conversion. The benzimidazole ring system, with its delocalized π-electron system, provides a good foundation for creating molecules with significant NLO responses. The substitution pattern on the benzimidazole core can be tailored to enhance these properties. The 1-(3-chloropropyl) group on the benzimidazole nucleus can be utilized to introduce donor-acceptor functionalities, a common strategy for increasing the second-order NLO response of a molecule. While direct NLO studies on 1H-Benzimidazole, 1-(3-chloropropyl)- itself are not extensively reported, its potential as a precursor for more complex NLO-active chromophores is an active area of research.

The development of efficient photovoltaic devices, such as dye-sensitized solar cells (DSSCs) and perovskite solar cells, relies on the design of novel materials for light harvesting and charge transport. Benzimidazole-containing compounds have been explored for their potential use in these devices. The adaptable structure of 1H-Benzimidazole, 1-(3-chloropropyl)- allows for its incorporation into organic dyes or as interface modifiers in solar cell architectures. The chloropropyl chain can be used to anchor the molecule onto semiconductor surfaces, such as titanium dioxide (TiO2), or to integrate it into hole-transporting materials. The benzimidazole unit can contribute to the light-harvesting properties and facilitate efficient charge transfer processes within the device.

Polymer Chemistry and Polymer Functionalization

The reactive nature of the chloropropyl group in 1H-Benzimidazole, 1-(3-chloropropyl)- makes it a highly attractive compound for polymer chemists. It can be used to either create new polymeric structures or to modify existing polymers, thereby imparting them with the desirable properties of the benzimidazole moiety.

The bifunctionality of 1H-Benzimidazole, 1-(3-chloropropyl)-, possessing both the benzimidazole ring and a reactive alkyl halide, allows for its incorporation into various polymeric frameworks. This can be achieved through post-polymerization modification, where the chloropropyl group reacts with a pre-formed polymer containing suitable nucleophilic sites. Alternatively, it can be used in the synthesis of new polymers. The resulting polymers, now featuring benzimidazole units, can exhibit enhanced thermal stability, improved mechanical properties, and specific ion-conduction capabilities, making them suitable for applications such as high-performance plastics and proton exchange membranes for fuel cells.

: Corrosion Inhibition Studies (Theoretical and Experimental)

Benzimidazole and its derivatives have been identified as effective corrosion inhibitors for various metals, particularly for steel in acidic environments. imist.manih.gov Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive process. researchgate.netjmaterenvironsci.com The study of these compounds provides a framework for understanding the potential applications of specifically substituted benzimidazoles like 1H-Benzimidazole, 1-(3-chloropropyl)-.

Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which benzimidazole derivatives prevent corrosion is through adsorption at the metal/solution interface. jmaterenvironsci.com This process involves the displacement of water molecules from the metal surface by the organic inhibitor molecules. jmaterenvironsci.com The adsorption can occur through two main interactions:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons or electron transfer from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate-type bond. researchgate.netnih.gov

The molecular structure of benzimidazole is key to its adsorption capabilities. The fused benzene (B151609) and imidazole (B134444) rings provide a source of π-electrons, and the nitrogen heteroatoms possess lone pairs of electrons, both of which can readily interact with the metal surface. jmaterenvironsci.comresearchgate.net Theoretical and experimental studies confirm that these heteroatoms often serve as the primary adsorption sites. nih.gov

The adsorption behavior of these inhibitors on metal surfaces, such as carbon steel, frequently aligns with the Langmuir adsorption isotherm model. researchgate.netjmaterenvironsci.comnih.govrsc.org This model suggests the formation of a monolayer of the inhibitor on the metal, effectively blocking the active sites for corrosion. researchgate.net Advanced computational techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to corroborate experimental findings, confirming the formation of a stable, protective inhibitor layer on the metal surface. nih.gov

Relationship Between Molecular Structure and Inhibition Efficiency

The effectiveness of a benzimidazole-based corrosion inhibitor is intrinsically linked to its molecular and electronic structure. The presence of π-electrons in the aromatic rings and lone pair electrons on heteroatoms (like nitrogen, oxygen, or sulfur) are crucial for establishing strong adsorption on the metal surface. jmaterenvironsci.comresearchgate.net

The nature of the substituent groups attached to the benzimidazole core significantly influences the inhibition efficiency. The introduction of different functional groups can alter the electron density of the molecule, which in turn affects its interaction with the metal. For instance, studies comparing various derivatives show a clear trend in performance linked to their substituents.

| Compound | Inhibition Efficiency (%) | Reference |

|---|---|---|

| Benzimidazole | 60.4 | researchgate.net |

| 2-Methylbenzimidazole (B154957) | 68.6 | researchgate.net |

| 2-Aminobenzimidazole | 88.5 | researchgate.net |

| 2-Mercaptobenzimidazole | Data not available, but efficiency is higher than 2-Methylbenzimidazole | researchgate.net |

As the table demonstrates, the inhibition efficiency generally increases with the introduction of certain substituents. For example, the order of increasing efficiency is often benzimidazole < 2-methylbenzimidazole < 2-mercaptobenzimidazole. researchgate.net This highlights that the specific molecular structure, including the presence and type of substituent groups like the 3-chloropropyl group, is a determining factor in the compound's potential as a corrosion inhibitor.

Energetic Materials Research (Theoretical Investigations)

The benzimidazole framework is a subject of theoretical research for the development of new energetic materials. bohrium.commdpi.comnih.gov The goal is to design molecules that possess high energy density, good detonation performance, and crucially, high thermal stability and low sensitivity to accidental detonation. mdpi.combohrium.com While direct experimental data on 1H-Benzimidazole, 1-(3-chloropropyl)- as an energetic material is not available, theoretical studies on its parent structure and other derivatives provide significant insights.

Influence of Substituents on Explosive Properties and Thermal Stability

Theoretical studies, primarily using computational methods, have extensively investigated how different substituent groups on the benzimidazole ring affect the compound's properties as an energetic material. bohrium.commdpi.comnih.gov

Nitro Groups (-NO2): These are the most common "energetic" groups. Their presence is vital for increasing the explosive power (e.g., detonation velocity and pressure) and chemical stability of the compound. bohrium.commdpi.comnih.gov However, a higher number of nitro groups can also decrease thermal stability and increase sensitivity and toxicity. bohrium.comnih.govnih.gov

Methyl Groups (-CH3): The addition of methyl groups has been shown to increase the thermal stability of the parent benzimidazole compound. bohrium.commdpi.comnih.gov

Amino Groups (-NH2): Introducing amino groups can also lead to enhanced thermal stability. mdpi.combohrium.com

Conjugation: The conjugation of substituents is considered a critical factor for the thermal stability of these compounds. bohrium.commdpi.comnih.govnih.gov

| Substituent Group | Effect on Thermal Stability | Effect on Explosive Properties | Reference |

|---|---|---|---|

| Nitro (-NO2) | Decreases | Increases | bohrium.commdpi.com |

| Methyl (-CH3) | Increases | Minimal | bohrium.commdpi.com |

| Amino (-NH2) | Increases | Varies | mdpi.combohrium.com |

| -NO2 and -CH3 Combined | No significant change | Increases | bohrium.commdpi.com |

Design Principles for High-Energy Materials

The design of new, effective, and safe energetic materials based on the benzimidazole skeleton follows several key principles derived from theoretical modeling. mdpi.com The overarching goal is to achieve an optimal balance between energy content and stability. bohrium.com

The primary strategy involves meticulous molecular engineering through the selection and placement of various functional groups. bohrium.commdpi.comnih.gov High thermal and chemical stability, low sensitivity, and good explosive properties can be achieved by the precise combination of different substituents. bohrium.commdpi.comnih.gov For instance, the incorporation of a triazole ring alongside nitro and methyl groups on a benzimidazole structure is a promising approach. bohrium.commdpi.comnih.gov

Furthermore, creating polycyclic structures or increasing the nitrogen content are strategies employed to enhance density and the heat of formation, which are desirable characteristics for high-energy materials. researchgate.netnih.gov These theoretical design principles are crucial for guiding the synthesis of next-generation energetic materials that are not only powerful but also safer to handle and store. mdpi.com

Catalytic Applications in Organic Transformations Non Biological

Role as Ligands in Homogeneous and Heterogeneous Catalysis

Benzimidazole (B57391) derivatives are highly effective ligands in coordination chemistry, readily coordinating with transition metals through their pyridine-type nitrogen atom. dergi-fytronix.com This ability has led to their extensive use in both homogeneous and heterogeneous catalysis, where the electronic and steric properties of the benzimidazole ligand can be fine-tuned to control the activity and selectivity of the metal center.

Complexes formed between transition metals and benzimidazole-containing ligands are pivotal in catalyzing a multitude of organic reactions. dergi-fytronix.comnih.gov These catalysts are valued for their high efficiency and selectivity, often functioning under mild reaction conditions. nih.gov

Ruthenium-Benzimidazole Complexes: Ruthenium(II) complexes featuring benzimidazole derivative ligands have demonstrated significant catalytic activity. dergi-fytronix.com For instance, heteroleptic arene [Ru(II)Cl2(L)] complexes, where L is a 1-alkylbenzimidazole derivative, have been successfully employed as active catalysts in the transfer hydrogenation of ketones. dergi-fytronix.com These reactions are crucial in organic synthesis for the reduction of carbonyl compounds to alcohols. The stability of the Ru-benzimidazole coordination is a key factor in the catalytic efficacy. dergi-fytronix.com

Palladium-Benzimidazole Complexes: Palladium-benzimidazole systems are well-known for their role in C-C coupling reactions, which are fundamental transformations in synthetic organic chemistry. nih.gov These complexes have been effectively used as catalysts in Suzuki-Miyaura and Heck reactions, facilitating the formation of new carbon-carbon bonds. nih.gov

Copper-Benzimidazole Complexes: Copper complexes incorporating benzimidazole ligands have been explored as catalysts for various oxidative reactions. nih.gov They can facilitate the oxidation of alcohols to the corresponding aldehydes and ketones, which are important transformations in both laboratory and industrial settings. nih.gov

Iron-Benzimidazole Complexes: Iron(III)-porphyrin catalysts have been utilized for the one-pot, three-component synthesis of benzimidazole derivatives themselves. nih.gov In these systems, the catalyst demonstrates high selectivity and activity under mild, room-temperature conditions. nih.gov

The catalytic performance of these metal complexes is profoundly influenced by the substituents on the benzimidazole ring, which can modulate the electronic properties and steric environment of the metal center. mdpi.com

| Metal Center | Benzimidazole Ligand Type | Reaction Type | Substrate Example | Product Example | Reference |

|---|---|---|---|---|---|

| Ruthenium(II) | 1-Alkylbenzimidazole | Transfer Hydrogenation | Acetophenone derivatives | Secondary alcohols | dergi-fytronix.com |

| Palladium | Generic Benzimidazole | Suzuki-Miyaura Coupling | Aryl halide and boronic acid | Biaryl compound | nih.gov |

| Copper | Generic Benzimidazole | Oxidation | Alcohols | Aldehydes/Ketones | nih.gov |

| Iron(III) | Porphyrin | Domino C-N Bond Formation | Benzo-1,2-quinone, aldehydes | Benzimidazole derivatives | nih.gov |

A significant advancement in catalysis is the immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation from the reaction mixture and potential for reuse. The 1-(3-chloropropyl) group on the benzimidazole core is an ideal tether for such immobilization.

Various solid supports have been employed for this purpose:

Magnetic Nanoparticles: Iron oxide (Fe3O4) magnetic nanoparticles are excellent supports due to their high surface area, stability, and simple recovery using an external magnet. nih.gov Catalytically active species, such as copper oxide, can be anchored to the surface of these nanoparticles, which have been functionalized with melamine-benzimidazole structures. nih.gov

Nano-ZnO: Zinc oxide nanoparticles (ZnO NPs) have also been used as a solid support for immobilizing ionic liquids or piperazine-based catalysts for the synthesis of benzimidazole derivatives. proquest.com

Metal-Organic Frameworks (MOFs): MOFs, such as the zirconium-based UiO-66-NH2, provide a structured, porous environment for anchoring catalytic species like copper(II). epa.gov The uniform distribution and strong bonding of the catalyst within the MOF structure can prevent undesirable leaching during the reaction. epa.gov

These immobilized catalysts have been successfully used in the synthesis of various benzimidazole and benzothiazole derivatives, often with high yields and under environmentally friendly conditions. proquest.comepa.gov

Organocatalytic Applications

In addition to serving as ligands for metals, benzimidazole derivatives have emerged as powerful organocatalysts. nih.gov These metal-free catalysts often operate through mechanisms involving hydrogen bonding and Brønsted acid/base interactions. nih.gov Our research group has been actively involved in developing benzimidazole-derivatives as bifunctional organocatalysts that can activate substrates through hydrogen-bond interactions. nih.govnih.gov

A key area where benzimidazole organocatalysts have excelled is in asymmetric synthesis, providing enantiomerically enriched products. thieme-connect.com Chirality is typically introduced by attaching a chiral amine or other chiral moiety to the benzimidazole scaffold.

Asymmetric α-Amination: Chiral guanidines derived from benzimidazoles have been synthesized and used as organocatalysts for the enantioselective α-amination of 1,3-dicarbonyl compounds. nih.gov Using di-t-butylazodicarboxylate as the aminating agent, these catalysts can produce aminated products in good yields with moderate to high enantioselectivities. nih.gov Similarly, chiral trans-cyclohexanediamine-benzimidazole derivatives have been effective in the asymmetric electrophilic amination of unprotected 3-substituted oxindoles, yielding products with good to excellent enantioselectivities. nih.gov

Asymmetric Aldol Reactions: A synthetic route for producing chiral benzimidazole derivatives has been developed using a stereoselective aldol addition of N1-benzimidazolyl acetaldehyde with cyclic ketones. thieme-connect.com By screening various commercially available amines as organocatalysts, L-prolinamide was identified as the most efficient, yielding the aldol product with high yield, excellent diastereoselectivity, and high enantiomeric excess. thieme-connect.comthieme-connect.com

| Catalyst Type | Reaction | Substrate | Result | Reference |

|---|---|---|---|---|

| Chiral Benzimidazole-Guanidine | Asymmetric α-Amination | 1,3-Dicarbonyl Compounds | Good yields, moderate to high enantioselectivities | nih.gov |

| Chiral trans-Cyclohexanediamine-Benzimidazole | Asymmetric Electrophilic Amination | 3-Substituted Oxindoles | Good yields, good to excellent enantioselectivities | nih.gov |

| L-Prolinamide (catalyzing reaction of a benzimidazole derivative) | Asymmetric Aldol Addition | N1-Benzimidazolyl Acetaldehyde and Cyclohexanone | 92% yield, 90% ee, 92:8 dr | thieme-connect.comthieme-connect.com |

The catalytic utility of benzimidazole derivatives, particularly as metal complexes, extends to a range of fundamental organic reactions.

Reduction Reactions: As previously mentioned, Ruthenium(II) complexes with benzimidazole ligands are effective catalysts for the transfer hydrogenation of ketones. dergi-fytronix.com This reaction is a widely used method for the reduction of carbonyls due to its operational simplicity and high selectivity. dergi-fytronix.com

Oxidation Reactions: The catalytic effects of benzimidazole derivatives include the oxidation of olefins and alcohols. enpress-publisher.com Copper-benzimidazole complexes, for example, have been investigated for their ability to catalyze the oxidation of alcohols. nih.gov

C-C Coupling Reactions: Palladium-benzimidazole complexes are notable for their catalytic activity in cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions, which are indispensable tools for constructing complex organic molecules. nih.gov The benzimidazole ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. nih.gov

Catalyst Reusability and Regeneration Studies

A primary driver for developing heterogeneous catalysts is the potential for catalyst recovery and reuse, which enhances the economic and environmental sustainability of chemical processes. Studies on immobilized benzimidazole-based catalysts have demonstrated their excellent reusability.

Nano-Zirconia Catalysts: In the synthesis of benzimidazoles, nano-zirconia (nano-ZrO2) has been used as a recyclable catalyst. nih.gov The catalyst could be recovered by simple filtration, washed, dried, and reused for at least four cycles without a significant loss of activity. nih.gov

Calcium Aluminate Nanophosphors: A reusable calcium aluminate (CaAl2O4) nanocatalyst was employed for the synthesis of benzimidazole-based Schiff bases. tandfonline.com The catalyst's activity and heterogeneity were maintained over four cycles with minimal loss of efficiency, as confirmed by SEM and XRD analysis of the fresh and recovered catalyst. tandfonline.com

MOF-Supported Catalysts: A copper(II)-containing metal-organic framework (UiO-66-NH2-TC-Cu) used for benzimidazole synthesis showed excellent recyclability. epa.gov It could be used multiple times without a substantial decrease in its catalytic activity. epa.gov

These studies underscore the robustness and stability of heterogeneous catalysts derived from benzimidazole scaffolds, making them attractive for practical applications in synthesis. epa.govnih.govtandfonline.com

Advanced Analytical Methodologies for Research

Chromatographic Techniques

Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures into their individual components. ijcrt.org For 1H-Benzimidazole, 1-(3-chloropropyl)-, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve critical roles in research settings.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment in Research Contexts

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of 1H-Benzimidazole, 1-(3-chloropropyl)- and assessing its stability under various conditions. A reverse-phase (RP) HPLC method is particularly suitable for this analysis. sielc.com

In a typical research application, a C8 or C18 column, such as a Nucleosil C8 or Ultrasphere ODS, is employed. nih.govhplc.eu The separation is often achieved using a gradient system. For instance, a mobile phase consisting of two components, A and B, can be used. Mobile phase A might be a mixture of 85% orthophosphoric acid, water, and acetonitrile (B52724) (in a ratio of 0.05:75:25, v/v/v), while mobile phase B could be a similar mixture with a higher acetonitrile concentration (0.05:50:50, v/v/v). nih.gov The pH of both phases is typically adjusted, for example, to 4.5 using a sodium hydroxide (B78521) solution. nih.gov For applications requiring mass spectrometry (MS) compatibility, volatile acids like formic acid are used in place of phosphoric acid. sielc.com

Detection is commonly performed using a UV detector set at a wavelength where the benzimidazole (B57391) derivatives show strong absorbance, such as 254 nm or 285 nm. nih.govhplc.eu The stability of 1H-Benzimidazole, 1-(3-chloropropyl)- can be evaluated by analyzing samples stored under specific conditions over time. A study on related benzimidazole derivatives demonstrated their stability in a 0.2% dimethyl sulfoxide (B87167) (DMSO) solution for up to 96 hours, as confirmed by HPLC analysis. tandfonline.comresearchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Benzimidazole Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Nucleosil C8 | nih.gov |

| Mobile Phase A | 0.05:75:25 (v/v/v) 85% H₃PO₄ / H₂O / Acetonitrile | nih.gov |

| Mobile Phase B | 0.05:50:50 (v/v/v) 85% H₃PO₄ / H₂O / Acetonitrile | nih.gov |

| pH | 4.5 | nih.gov |

| Detector | UV at 254 nm | nih.gov |

| Flow Rate | 1.0 mL/min | researchgate.net |

Thin Layer Chromatography (TLC) for Reaction Monitoring